Cas no 554436-99-6 (4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine)
4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-(morpholin-4-ylmethyl)-5-phenylthieno[2,3-d]pyrimidine
- 4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine
- 554436-99-6
- 4-[(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine
- 4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine
- 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine
- CS-0220735
- 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno(2,3-d)pyrimidine
- AB00719892-01
- AKOS024255929
- WAY-629504
- Z56919259
- G40482
- 4-((4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL)MORPHOLINE
- 4-((4-chloro-5-phenylthieno(2,3-d)pyrimidin-2-yl)methyl)morpholine
- EN300-07410
- SCHEMBL14127867
- 975-535-4
- HMS1763C19
- EXA43699
- DTXSID801171193
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- Inchi: 1S/C17H16ClN3OS/c18-16-15-13(12-4-2-1-3-5-12)11-23-17(15)20-14(19-16)10-21-6-8-22-9-7-21/h1-5,11H,6-10H2
- InChI Key: GUTWGBRZKXGUIT-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CSC2=NC(CN2CCOCC2)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 345.0702610Da
- Monoisotopic Mass: 345.0702610Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66.5Ų
4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM480443-1g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
| AK Scientific | 8658CG-100mg |
4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 100mg |
$218 | 2023-09-16 | |
| AK Scientific | 8658CG-1g |
4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 1g |
$595 | 2023-09-16 | |
| AK Scientific | 8658CG-5g |
4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 5g |
$1616 | 2023-09-16 | |
| Enamine | EN300-07410-0.05g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-07410-0.1g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 0.1g |
$113.0 | 2023-10-28 | |
| Enamine | EN300-07410-0.25g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 0.25g |
$162.0 | 2023-10-28 | |
| Enamine | EN300-07410-0.5g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 0.5g |
$310.0 | 2023-10-28 | |
| Enamine | EN300-07410-1.0g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 1g |
$414.0 | 2023-04-29 | |
| Enamine | EN300-07410-2.5g |
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine |
554436-99-6 | 95% | 2.5g |
$810.0 | 2023-10-28 |
4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine Suppliers
4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-({4-chloro-5-phenylthieno2,3-dpyrimidin-2-yl}methyl)morpholine
Comprehensive Overview of 4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine (CAS No. 554436-99-6)
4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine, with the CAS number 554436-99-6, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the thienopyrimidine class, a scaffold known for its diverse biological activities. The integration of a morpholine moiety enhances its solubility and pharmacokinetic properties, making it a promising candidate for drug discovery.
Researchers are increasingly focusing on thienopyrimidine derivatives due to their potential applications in targeting kinases, enzymes, and receptors. The presence of a chloro and phenyl group in this compound suggests its utility in modulating protein-protein interactions, a hot topic in precision medicine. Recent studies highlight its relevance in cancer therapy and inflammatory diseases, aligning with the growing demand for novel small-molecule inhibitors.
From a synthetic chemistry perspective, CAS 554436-99-6 exemplifies the convergence of structure-activity relationship (SAR) optimization and green chemistry principles. Its synthesis often involves palladium-catalyzed cross-coupling reactions, a method frequently searched by organic chemists. The compound’s molecular weight and logP values are critical for bioavailability, a common query among formulation scientists.
In agrochemical applications, 4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine is explored for its potential as a pesticide intermediate. The thienopyrimidine core offers resistance to metabolic degradation, addressing the global challenge of pest resistance. Sustainability-driven searches often link such compounds to biodegradable agrochemicals, a trending topic in environmental science.
The compound’s NMR spectra and HPLC purity data are frequently requested in analytical forums, reflecting its importance in quality control. Additionally, its crystal structure has been studied to understand intermolecular interactions, a subject of interest in computational chemistry circles. Tools like molecular docking and QSAR modeling are often associated with this molecule in scholarly searches.
As the pharmaceutical industry shifts toward fragment-based drug design, 554436-99-6 serves as a valuable chemical building block. Its modular structure allows for derivatization, a key strategy in combinatorial chemistry. Discussions on platforms like ResearchGate often highlight its role in high-throughput screening libraries.
Regulatory and safety profiles of 4-({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine are documented in compliance with REACH and FDA guidelines. These aspects are critical for industrial-scale production, a frequent search theme among process chemists. The compound’s stability under various pH conditions is another area of practical interest.
In summary, CAS 554436-99-6 represents a versatile tool in medicinal and agricultural chemistry. Its multifunctional design aligns with contemporary trends like targeted drug delivery and sustainable crop protection. As research progresses, this compound is poised to remain a focal point in scientific literature and patent filings.
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